7-Oxostaurosporine

説明

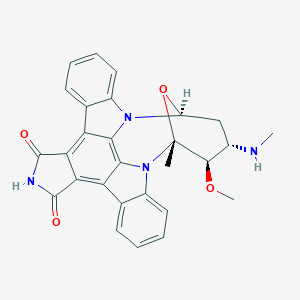

Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTTVLREWUNNRO-UGZRAAABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Cellular Target Engagement of 7 Oxostaurosporine

Inhibition Profile of Protein Kinases by 7-Oxostaurosporine

This compound, a naturally occurring indolocarbazole alkaloid, is a potent inhibitor of a variety of protein kinases. Its mechanism of action is primarily centered on its ability to compete with ATP for binding to the catalytic domain of these enzymes, thereby preventing the phosphorylation of their respective substrates.

Specificity and Potency against Key Kinases (e.g., Protein Kinase C (PKC), Protein Kinase A (PKA), Phosphorylase Kinase, Epidermal Growth Factor Receptor (EGFR), c-Src)

This compound exhibits a distinct inhibition profile against a panel of key protein kinases. In vitro studies have determined its 50% inhibitory concentrations (IC50) against several important kinases, revealing its potency and relative selectivity.

The compound is a particularly strong inhibitor of Phosphorylase Kinase, Protein Kinase C (PKC), and Protein Kinase A (PKA), with IC50 values in the low nanomolar range. nih.govuq.edu.aucaymanchem.com Specifically, it inhibits Phosphorylase Kinase with an IC50 of 5 nM, PKC with an IC50 of 9 nM, and PKA with an IC50 of 26 nM. nih.govuq.edu.aucaymanchem.com Its inhibitory activity extends to tyrosine kinases as well, though with lower potency. It has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase c-Src with IC50 values of 200 nM and 800 nM, respectively. nih.govuq.edu.aucaymanchem.com

This data indicates that this compound is a potent, albeit not entirely selective, kinase inhibitor, demonstrating the highest affinity for certain serine/threonine kinases like Phosphorylase Kinase and PKC.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| Phosphorylase Kinase | 5 | nih.gov, uq.edu.au, caymanchem.com |

| Protein Kinase C (PKC) | 9 | nih.gov, uq.edu.au, caymanchem.com |

| Protein Kinase A (PKA) | 26 | nih.gov, uq.edu.au, caymanchem.com |

| Epidermal Growth Factor Receptor (EGFR) | 200 | nih.gov, uq.edu.au, caymanchem.com |

| c-Src | 800 | nih.gov, uq.edu.au, caymanchem.com |

Kinase Inhibition Assays and Methodological Considerations

The determination of the inhibitory activity of compounds like this compound relies on various kinase assay methodologies. These assays are designed to measure the extent to which a compound can block the catalytic activity of a specific kinase.

Biochemical Assays: These in vitro assays typically utilize a purified recombinant kinase, a specific substrate (often a peptide), and ATP. The kinase-mediated transfer of a phosphate (B84403) group from ATP to the substrate is measured. The potency of an inhibitor, such as this compound, is determined by its ability to reduce this phosphorylation event, often quantified by measuring the amount of ADP produced or the amount of phosphorylated substrate. promega.com Luminescent assays, like the ADP-Glo™ Kinase Assay, are commonly employed for this purpose, where the light output is proportional to the amount of ADP generated, and thus to kinase activity. promega.com For broad profiling, inhibitors are often screened against large panels of kinases to determine their selectivity. promega.comnih.gov

Cell-Based Assays: To understand the effect of an inhibitor in a more physiologically relevant context, cell-based assays are utilized. These assays measure kinase inhibition within intact cells. reactionbiology.com One common method is the cellular phosphorylation assay, where cells are treated with the inhibitor, and the phosphorylation status of a known downstream substrate of the target kinase is measured, typically by Western blotting or ELISA using phospho-specific antibodies. reactionbiology.com Another approach is the use of reporter assays, where the transcriptional activity driven by a kinase-dependent signaling pathway is quantified. bpsbioscience.comnih.gov For instance, a luciferase reporter gene can be placed under the control of a promoter that is activated by a specific transcription factor downstream of the kinase of interest. bpsbioscience.comnih.gov Cell proliferation assays, such as the MTT assay, can also be used to assess the cytotoxic effects resulting from the inhibition of kinases crucial for cell survival. researchgate.net Furthermore, advanced techniques like NanoBRET™ (Bioluminescence Resonance Energy Transfer) allow for the direct measurement of compound binding to a target kinase inside living cells, providing data on target engagement and apparent affinity. reactionbiology.com

Methodological considerations are crucial for the accurate interpretation of results. In biochemical assays, the concentration of ATP can influence the apparent IC50 value of competitive inhibitors. Cell-based assays provide insights into factors like cell permeability and metabolism of the inhibitor, but the complexity of cellular signaling networks can sometimes make it challenging to attribute an observed effect to the inhibition of a single kinase. Therefore, a combination of both biochemical and cell-based assays is often employed to comprehensively characterize the inhibitory profile of a compound like this compound.

Modulation of Cellular Signal Transduction Pathways

This compound exerts its biological effects by intervening in critical cellular signal transduction pathways, leading to downstream consequences on cell function.

Disruption of Nuclear Factor (NF)-κB/p-p65 Pathway Activity

Evidence suggests that this compound can inhibit the nuclear factor (NF)-κB signaling pathway, a crucial regulator of inflammation, immunity, and cell survival. medchemexpress.com The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. medchemexpress.comnih.gov Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. nih.govfrontiersin.orgnih.gov This releases the NF-κB heterodimer, typically composed of p50 and p65 (RelA) subunits, allowing it to translocate to the nucleus. frontiersin.org The transcriptional activity of NF-κB is further regulated by the phosphorylation of the p65 subunit, particularly at serine 536, which enhances its ability to activate gene expression. plos.orgnih.govnih.gov

As a potent kinase inhibitor, this compound is thought to disrupt this pathway by inhibiting the activity of upstream kinases like IKK. medchemexpress.com By preventing the phosphorylation of IκBα, this compound would block its degradation, thereby sequestering the NF-κB complex in the cytoplasm and preventing the activation of NF-κB target genes. medchemexpress.comfrontiersin.org Furthermore, by inhibiting kinases that phosphorylate p65, this compound could also reduce the transactivation potential of any p65 that does reach the nucleus. medchemexpress.com This inhibition of the NF-κB/p-p65 pathway is a key component of the compound's mechanism of action. medchemexpress.com

Impact on Ras GTPase Localization and Function

A significant and distinct mechanism of action for this compound and related staurosporines is their ability to interfere with the proper localization and function of Ras GTPases, particularly K-Ras. nih.govnih.gov This effect is not directly linked to its kinase inhibitory activity but rather to a perturbation of lipid trafficking within the cell. nih.govnih.gov

The localization of K-Ras to the inner leaflet of the plasma membrane is essential for its signaling function and is dependent on the electrostatic potential conferred by the anionic phospholipid phosphatidylserine (B164497) (PS). nih.govnih.gov this compound has been shown to disrupt the endosomal recycling of PS, leading to its depletion from the plasma membrane and its accumulation in endomembranes. nih.govnih.gov This disruption of PS trafficking reduces the negative charge of the inner plasma membrane, thereby weakening the electrostatic interactions required to anchor the polybasic domain of K-Ras. nih.govnih.gov

This mislocalization of K-Ras to intracellular compartments, such as endosomes, the Golgi apparatus, and mitochondria, effectively abrogates its signaling output. nih.gov Studies have shown that this leads to a reduction in the phosphorylation of downstream effectors like ERK and Akt. nih.gov Importantly, this effect on Ras localization is independent of PKC inhibition and does not necessarily induce apoptosis at the concentrations required to mislocalize K-Ras. nih.gov Furthermore, the perturbation of PS distribution also disrupts the formation of K-Ras nanoclusters on the plasma membrane, which are critical sites for effector recruitment and signal activation. nih.govfrontiersin.org This novel mechanism of action, targeting lipid trafficking to indirectly inhibit a key oncogenic protein, distinguishes this compound from classical kinase inhibitors.

Endosomal Sorting and Recycling Effects

This compound, along with its parent compound staurosporine (B1682477) and other analogs like UCN-01 and UCN-02, has been identified as a potent inhibitor of endosomal sorting and recycling of phosphatidylserine (PS). nih.govtandfonline.com This inhibition leads to a significant redistribution of PS from the plasma membrane to endosomes and other endomembranes. nih.govtandfonline.com

The proper localization of certain proteins, such as K-Ras, is dependent on the electrostatic potential generated by the concentration of PS on the inner leaflet of the plasma membrane. nih.govtandfonline.com By disrupting PS trafficking, this compound causes the mislocalization of K-Ras to various intracellular compartments, including the endoplasmic reticulum, early endosomes, late endosomes/lysosomes, and mitochondria. tandfonline.comnih.gov This effect on PS trafficking appears to be a distinct mechanism of action, independent of the compound's well-known protein kinase C (PKC) inhibitory activity and its ability to induce apoptosis at higher concentrations. tandfonline.comnih.gov

The process of endosomal maturation involves the transition from early endosomes (Rab5 positive) to late endosomes (Rab7 positive), which eventually fuse with lysosomes for degradation. embopress.org This maturation is coupled with the sorting of cellular components for recycling back to the plasma membrane or for degradation. embopress.orguvigo.es The interference of this compound with the recycling of PS highlights its impact on this crucial cellular trafficking pathway. nih.govtandfonline.com Research has shown that the mislocalization of K-Ras induced by staurosporines is more pronounced for K-Ras than for H-Ras, with H-Ras being primarily redistributed to the Golgi apparatus. tandfonline.comuq.edu.au

The disruption of endosomal sorting by this compound and its analogs presents a novel mechanism for altering cellular signaling pathways that are dependent on the specific subcellular localization of key proteins. nih.govtandfonline.com

Influence on Key Cellular Processes

Apoptosis Induction and Programmed Cell Death Mechanisms

This compound is a known inducer of apoptosis, or programmed cell death, in various cell lines. medchemexpress.comontosight.ai This process is fundamental for tissue homeostasis and the elimination of damaged or cancerous cells. the-scientist.com The apoptotic cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway, triggered by internal cellular stress like DNA damage, and the extrinsic pathway, activated by external signals through death receptors. the-scientist.combio-rad-antibodies.com

The pro-apoptotic activity of this compound is linked to its ability to inhibit protein kinases, which are key regulators of cell survival and proliferation. ontosight.ai By inhibiting these kinases, this compound can modulate various signaling pathways that ultimately converge on the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.netnih.gov For instance, staurosporine, a closely related compound, has been shown to induce apoptosis through the activation of caspase-3 and the c-Jun N-terminal kinase-1 (JNK1). researchgate.net The induction of apoptosis by staurosporine and its analogs often involves the release of cytochrome c from the mitochondria and a reduction in the mitochondrial transmembrane potential. nih.gov

Mitochondrial Dysfunction Induction

A key aspect of this compound's apoptotic mechanism is the induction of mitochondrial dysfunction. researchgate.net Mitochondria play a central role in both cell life and death, being the primary site of ATP production through oxidative phosphorylation (OXPHOS) and a critical control point for apoptosis. nih.govmdpi.com

Mitochondrial dysfunction is broadly characterized by several features, including impaired OXPHOS, alterations in mitochondrial DNA, and an overproduction of reactive oxygen species (ROS). frontiersin.orgmdpi.com Staurosporine and its analogs have been shown to trigger these events. nih.govresearchgate.net The disruption of the mitochondrial electron transport chain leads to a decrease in ATP synthesis and an increase in ROS generation. frontiersin.org This oxidative stress can further damage mitochondrial components, creating a feedback loop that amplifies the dysfunction. mdpi.comnih.gov The release of pro-apoptotic factors like cytochrome c from the compromised mitochondria is a critical step in activating the caspase cascade and committing the cell to apoptosis. the-scientist.comnih.gov

Chromatin Condensation and DNA Alterations

A hallmark of apoptosis is the condensation of chromatin and the fragmentation of DNA. scispace.comuson.mx this compound has been observed to induce these nuclear changes. scispace.commdpi.com Chromatin condensation, or pyknosis, involves the shrinking of the nucleus and the tight packing of chromatin. uson.mx

Furthermore, staurosporine-induced apoptosis is associated with the generation of oxidative DNA lesions, likely as a consequence of the increased production of reactive oxygen species (ROS). researchgate.net These DNA lesions can, in turn, lead to the formation of Topoisomerase I (Top1)-DNA cleavage complexes, which contribute to DNA strand breaks and further promote chromatin degradation. researchgate.net The fragmentation of DNA into a characteristic ladder pattern is a key biochemical marker of apoptosis. scispace.com

Cell Membrane Permeability Changes

During the late stages of apoptosis, the integrity of the cell membrane is compromised. dntb.gov.ua While early apoptosis is characterized by the externalization of phosphatidylserine, the plasma membrane remains largely intact. researchgate.net However, as the apoptotic process progresses, changes in membrane permeability occur. dntb.gov.ua

Factors that influence membrane permeability include the composition of the lipid bilayer, temperature, and pH. studymind.co.ukconductscience.comaklectures.com In the context of this compound-induced apoptosis, the observed disruption of the cell membrane is a terminal event. researchgate.net This increased permeability contributes to the formation of apoptotic bodies, which are vesicles containing cellular contents that are then cleared by phagocytic cells. the-scientist.com

Cell Cycle Arrest in Distinct Phases

In addition to inducing apoptosis, this compound can cause cell cycle arrest, preventing cancer cells from proliferating. toku-e.comcaymanchem.com The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. jmb.or.kr Checkpoints exist at different phases (G1, S, G2, M) to monitor for DNA damage and ensure that each stage is completed correctly before proceeding to the next. nih.gov

This compound has been shown to induce cell cycle arrest in the G2/M phase in human leukemia K562 cells. caymanchem.combiomol.com This arrest is characterized by an accumulation of cells with a 4C DNA content. toku-e.com The ability to halt the cell cycle at this stage prevents cells with potential DNA damage from entering mitosis, which can be a lethal event. Some staurosporine analogs, like UCN-01, have been shown to abrogate the G2 arrest induced by DNA-damaging agents, pushing cells into a lethal mitosis. nih.gov The specific effect on the cell cycle can depend on the cell type and the concentration of the compound used. researchgate.net Studies on derivatives of this compound have also demonstrated a potent G2-arrest in leukemia cell lines. thieme-connect.com

Cellular Differentiation Processes

Small molecules that can direct the fate of stem cells are valuable tools in regenerative medicine and developmental biology research. nih.govnih.gov Stem cells are undifferentiated cells with the unique ability to develop into various specialized cell types in the body. nih.govmdpi.com The process of differentiation is tightly regulated, and certain compounds can influence this process, priming stem cells to follow a specific lineage.

Modulation of Embryonic Stem Cell Lineage-Specific Differentiation

While research on this compound itself in this context is limited, a closely related semi-synthetic analog, Stauprimide (N-Benzoyl-7-oxostaurosporine), has been shown to be a potent modulator of embryonic stem cell (ESC) differentiation. cellgs.comusbio.netmedkoo.com Stauprimide has been found to increase the efficiency of directed differentiation in both mouse and human ESCs. stemcell.commerckmillipore.comagscientific.com

The mechanism of Stauprimide involves priming the ESCs for differentiation, making them more responsive to lineage-specific induction cues. merckmillipore.com It achieves this by targeting the nuclear protein NME2, preventing its localization to the nucleus. cellgs.comagscientific.commedchemexpress.com This action leads to the downregulation of the transcription factor c-Myc, a key regulator that helps maintain the pluripotent, undifferentiated state of ESCs. cellgs.comagscientific.commedchemexpress.com By suppressing c-Myc, Stauprimide facilitates the exit from pluripotency, thereby enhancing the differentiation of ESCs into various lineages, including definitive endoderm, mesoderm derivatives like cardiomyocytes, and neural progenitors, when exposed to the appropriate signals. cellgs.comstemcell.com These findings highlight how derivatives of the this compound scaffold can be engineered to precisely control cellular differentiation processes.

Alterations in Membrane Lipid Content

Beyond its effects on the cell cycle and differentiation, this compound can significantly alter the lipid composition of cellular membranes. The plasma membrane is a complex and dynamic structure, and its lipid makeup is crucial for a variety of cellular functions, including signal transduction. frontiersin.org

Enhancement of Plasma Membrane Sphingomyelin (B164518) Synthesis

Research has shown that this compound treatment leads to a notable increase in the synthesis of sphingomyelin, a key phospholipid found predominantly in the outer leaflet of the plasma membrane. medchemexpress.comresearchgate.netresearchgate.net Studies using Chinese Hamster Ovary (CHO) cells demonstrated that exposure to 50 nM of this compound resulted in an increase in plasma membrane sphingomyelin levels. medchemexpress.comnih.gov

The underlying mechanism involves the regulation of sphingolipid metabolism. Staurosporines, including this compound, have been found to decrease the abundance of ORMDL proteins. researchgate.netnih.gov These proteins act as negative regulators of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway. nih.govelifesciences.org By reducing the levels of inhibitory ORMDL proteins, this compound effectively boosts the activity of SPT, leading to an enhanced rate of ceramide and, subsequently, sphingomyelin synthesis. researchgate.netnih.gov This alteration in lipid metabolism has further consequences, as the increase in sphingomyelin has been linked to the displacement and redistribution of other lipids, such as phosphatidylserine, from the plasma membrane. nih.govtandfonline.com

Table 2: Effect of this compound on Sphingomyelin Levels in CHO Cells

| Treatment (24h) | Concentration | Relative Change in Total Sphingomyelin |

|---|---|---|

| Control (DMSO) | N/A | 1.0 (Baseline) |

| This compound (OSS) | 50 nM | ~1.5-fold increase |

Data derived from quantitative lipidomic analysis reported in scientific literature. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Synthetic Analog Design of 7 Oxostaurosporine

Positional Modifications of the Indolocarbazole Scaffold

The rigid pentacyclic indolocarbazole core of 7-oxostaurosporine is a primary determinant of its interaction with the ATP-binding site of protein kinases. Modifications at various positions on this scaffold have been investigated to enhance biological activity and selectivity.

Hydroxylation of the aromatic rings of the indolocarbazole nucleus has been identified as a key natural modification that can significantly impact cytotoxicity. Two such derivatives, 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, have been isolated from the marine tunicate Eudistoma vannamei. nih.gov Research has shown that a mixture of these hydroxylated derivatives exhibits potent antiproliferative effects. nih.gov

A comparative study of a mixture of these compounds against a panel of human tumor cell lines demonstrated markedly enhanced cytotoxicity compared to the parent staurosporine (B1682477). nih.gov For instance, against the SF-295 glioblastoma cell line, the mixture was approximately 14 times more cytotoxic than staurosporine, highlighting the significant contribution of aromatic hydroxylation to the molecule's activity. nih.gov

Table 1: Comparative Cytotoxicity (IC₅₀) of Hydroxylated this compound Derivatives vs. Staurosporine

| Cell Line | Cancer Type | IC₅₀ (Mixture of 1 and 2) (µg/mL) | IC₅₀ (Staurosporine) (µg/mL) |

|---|---|---|---|

| SF-295 | Glioblastoma | 0.0017 | 0.024 |

| HCT-8 | Colon | 0.0033 | 0.012 |

| MDAMB-435 | Melanoma | 0.016 | 0.025 |

Data sourced from studies on compounds isolated from Eudistoma vannamei. nih.gov

Modifications to the glycosidic portion of staurosporine analogues, particularly at the 4'-N-methylamino group, are critical for modulating kinase inhibition and selectivity. While direct studies on N-demethylation of this compound are limited, research on related staurosporine derivatives indicates that this group is a key site for SAR. For example, naturally occurring analogues such as 3-hydroxy-4′-N-demethylstaurosporine have been isolated, demonstrating that N-demethylation is a biosynthetic possibility. nih.gov The synthesis of derivatives like 3′-O-Demethyl-4′-N-demethyl-4′-N-acetyl-4′-epi-staurosporine shows that modification at this position can yield potent inhibitors of various protein kinases, including PKC-α and ROCK. medchemexpress.com This suggests that the N-methyl group is not essential for activity but is a key point for introducing diversity to alter the selectivity profile.

Other substitutions on the indolocarbazole scaffold have also been explored. The introduction of halogens, such as chlorine or bromine, at the C-3 position has been shown to produce compounds with potent cytotoxic activity. For example, 7-oxo-3-chloro-3′-N-benzoylstaurosporine demonstrated high efficacy against certain cancer cell lines, indicating that substitution on the indole (B1671886) ring system can enhance the desired biological properties. ucla.edu

Design and Synthesis of Semi-synthetic Derivatives

Building upon the SAR insights from natural analogues, medicinal chemists have designed and synthesized a variety of semi-synthetic derivatives of this compound to improve its therapeutic potential. These efforts often focus on modifying the exocyclic amine on the sugar moiety.

N-Ethoxycarbonyl-7-oxostaurosporine (NA-382) is a semi-synthetic derivative designed to modulate the activity of the parent compound. In this analog, the 4'-N-methyl group is replaced with an ethoxycarbonyl group, a type of carbamate (B1207046). This modification results in a compound with lower, yet more selective, inhibitory activity against Ca2+/phospholipid-dependent protein kinase (PKC) compared to staurosporine. nih.gov

A significant finding related to NA-382 is its ability to reverse multidrug resistance (MDR) in tumor cells at non-cytotoxic concentrations. nih.gov It achieves this by inhibiting the efflux of chemotherapeutic agents like vinblastine (B1199706), an action attributed to the direct inhibition of drug binding to P-glycoprotein. nih.gov This activity appears to be independent of its PKC inhibitory action, showcasing how synthetic modification can introduce novel mechanisms of action. nih.gov

Table 2: Biological Activity Profile of NA-382

| Compound | Primary Target/Activity | Key Feature |

|---|---|---|

| NA-382 | P-glycoprotein Inhibitor | Reverses multidrug resistance in tumor cells. nih.gov |

Stauprimide is a well-studied N-benzoyl derivative of this compound. It was first developed during extensive SAR studies aimed at creating more selective inhibitors of protein kinase C for potential use as antitumor agents. ucla.edu This modification involves attaching a benzoyl group to the nitrogen of the sugar moiety.

More recently, Stauprimide has been identified as a small molecule that can prime embryonic stem cells for differentiation. nih.gov It does not induce differentiation on its own but enhances the efficiency of directed differentiation into various cell lineages. The mechanism for this effect involves the specific inhibition of the nuclear localization of the NME2 transcription factor, which leads to the suppression of the pluripotency factor c-Myc. nih.gov This discovery has opened new avenues for the application of this compound derivatives in regenerative medicine.

The conversion of the exocyclic amine on the sugar moiety to a carbamate is a common strategy in the design of staurosporine analogues to improve their pharmacological properties. Carbamates are recognized as stable functional groups that can enhance the biological activity of pharmacophores. nih.gov The derivative NA-382, with its N-ethoxycarbonyl group, is a prime example within the this compound series. nih.gov

While a wide range of carbamate derivatives for this compound has not been extensively reported, the general principle is derived from broader studies on staurosporine. Acylation of the methylamino group, including the formation of carbamates, generally leads to derivatives with greater selectivity for specific kinases compared to the parent compound. researchgate.net This design strategy aims to fine-tune the interaction of the ligand with the ATP-binding pocket, potentially by forming additional hydrogen bonds or occupying hydrophobic pockets, thereby altering the kinase inhibition profile.

Comparative Kinase Selectivity and Biological Potency of Analogs

The core structure of this compound has been a focal point for synthetic modifications aimed at enhancing its biological activity and selectivity. Research has demonstrated that even slight structural alterations to the indolocarbazole core or its pendant sugar moiety can lead to significant changes in potency and kinase selectivity.

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines. For instance, a series of analogs were created with modifications at the C-3, C-7, and N-3' positions. Among these, 7-oxo-3'-N-benzoylstaurosporine demonstrated potent activity against the MV4-11 leukemia and PATU8988T pancreatic cancer cell lines, with IC50 values of 0.078 µM and 0.666 µM, respectively. researchgate.net Notably, this compound exhibited a high selectivity index, being significantly more toxic to cancer cells than to normal human liver cells (L-02). researchgate.net

Further modifications, such as the introduction of a halogen atom at the C-3 position, have also been explored. The compound 7-oxo-3-chloro-3'-N-benzoylstaurosporine showed remarkable potency against the MCF-7 breast carcinoma cell line with an IC50 value of 0.029 µM and a selectivity index of 102. researchgate.net In another example, the 7-hydroxy derivative, (7R)-7-hydroxy-3-bromo-3'-N-acetylstaurosporine, was also highly active against MCF-7 cells, with an IC50 of 0.021 µM and an even higher selectivity index of 221. researchgate.net These findings underscore the potential for enhancing both potency and cancer cell selectivity through targeted chemical modifications.

The tables below summarize the cytotoxic activities of selected this compound analogs against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity (IC50, µM) of this compound Analogs

In addition to modifications on the main scaffold, the introduction of hydroxyl groups at other positions has been investigated. For instance, 9-OH- and 10-OH-staurosporine analogs were synthesized and their cytotoxicity was compared to the parent compound, staurosporine. nih.gov While both analogs were equipotent to staurosporine against the MDA-MB-231 human breast adenocarcinoma cell line, they showed significantly reduced activity against non-transformed immortalized human mammary epithelial cells (HMLE). nih.gov Specifically, 9-OH-staurosporine and 10-OH-staurosporine were 5.6-fold and 12.0-fold less potent against HMLE cells, respectively, suggesting that hydroxylation at these positions could improve the therapeutic index. nih.gov

Table 2: Cytotoxic Activity (IC50, nM) of Staurosporine and Hydroxylated Analogs

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in modern drug discovery, enabling the prediction of the activity of novel molecules and guiding the design of more potent and selective analogs. wikipedia.orgnih.gov

The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. wikipedia.org A general QSAR model can be represented by the equation:

Activity = f (Physicochemical Properties and/or Structural Properties) + error

To develop a QSAR model, a dataset of compounds with known biological activities is required. The process involves three main stages:

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobicity (e.g., logP), and topological indices (which describe molecular branching and connectivity).

Model Building: Statistical methods are employed to identify the descriptors that are most correlated with the biological activity and to build a mathematical equation that relates them. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.govnih.gov

Model Validation: The predictive power of the generated model is rigorously assessed. This is typically done using an external test set of compounds that were not used in the model development. A robust and predictive QSAR model can then be used to estimate the activity of new, untested compounds. nih.gov

While specific QSAR studies on this compound derivatives are not extensively reported in the public domain, the principles of QSAR are highly applicable to this class of compounds. By systematically synthesizing and testing a series of this compound analogs with diverse structural modifications, a QSAR model could be developed. Such a model would be invaluable for:

Identifying the key structural features that govern kinase inhibitory activity and selectivity.

Predicting the potency of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Guiding the design of new analogs with improved therapeutic properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles.

For instance, a QSAR study could elucidate the optimal electronic and steric requirements for substituents at various positions on the this compound scaffold to maximize affinity for a specific kinase target while minimizing off-target effects.

Preclinical Efficacy and Therapeutic Potential of 7 Oxostaurosporine and Its Derivatives

Antineoplastic Efficacy in Cancer Models

7-Oxostaurosporine, a derivative of the indolocarbazole alkaloid staurosporine (B1682477), has demonstrated significant potential as an antineoplastic agent in various preclinical studies. Its efficacy stems from its ability to induce cell death, inhibit tumor proliferation, and circumvent mechanisms of drug resistance.

Derivatives of this compound have shown potent cytotoxic activity across a broad spectrum of human tumor cell lines. A mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, isolated from the tunicate Eudistoma vannamei, exhibited strong growth-inhibitory effects against leukemia, colon cancer, melanoma, and glioblastoma cell lines. nih.govresearchgate.net The inhibitory concentration (IC₅₀) values for this mixture were in the nanomolar range, and in many cases, demonstrated greater potency than the parent compound, staurosporine. nih.gov

The activity was particularly notable in leukemia cell lines, with an IC₅₀ of 10.33 nM in Jurkat T-cell leukemia cells. nih.gov The cytotoxic effects were also significant against solid tumor cell lines, including HCT-8 (colon), MDA-MB-435 (melanoma), and SF-295 (glioblastoma). nih.govscielo.br

Table 1: Cytotoxic Activity (IC₅₀) of this compound Derivatives Against Human Tumor Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) of this compound Derivative Mixture nih.gov | IC₅₀ (nM) of Staurosporine (Control) nih.gov |

| HL-60 | Promyelocytic Leukemia | 26.06 | 342.94 |

| Molt-4 | Lymphocytic Leukemia | 15.35 | 118.06 |

| Jurkat | T-cell Leukemia | 10.33 | 143.23 |

| K562 | Chronic Myeloid Leukemia | 54.12 | 264.71 |

| HCT-8 | Colon | 58.24 | 83.83 |

| MDA-MB-435 | Melanoma | 28.68 | 215.42 |

| SF-295 | Glioblastoma | 57.90 | 569.52 |

Data represents the activity of a mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine.

The antineoplastic effects of this compound extend to in vivo settings. In preclinical models, this compound has been shown to effectively inhibit tumor growth. medchemexpress.com Administration of the compound at a dose of 6 mg/kg once daily via intravenous injection resulted in a significant tumor growth inhibition (TGI) of 56.1% without causing a noticeable impact on the body weight of the test subjects. medchemexpress.com The mechanism underlying this tumor suppression involves the induction of apoptosis and the inhibition of the nuclear factor (NF)-κB signaling pathway. medchemexpress.com

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). patsnap.comaboutscience.eu Staurosporine derivatives, including those of this compound, have been investigated for their ability to reverse this resistance. nih.govnactem.ac.uk

A synthesized derivative, N-ethoxycarbonyl-7-oxostaurosporine (NA-382), was found to completely reverse vinblastine (B1199706) resistance in adriamycin-resistant P388 leukemia cells (P388/ADR) at non-cytotoxic concentrations. nih.gov This suggests that such compounds can act as chemosensitizers, restoring the efficacy of conventional chemotherapy agents in resistant cancer cells.

The mechanism for reversing MDR by this compound derivatives is directly linked to their interaction with P-glycoprotein. nih.govnactem.ac.uk These compounds enhance the intracellular accumulation of chemotherapy drugs, such as vinblastine, in resistant cells in a dose-dependent manner. nih.govnactem.ac.uk This increased accumulation is correlated with the inhibition of the drug efflux function of P-gp. nih.gov

Studies have demonstrated that potent derivatives like NA-382 directly interact with P-glycoprotein. nih.gov This was confirmed by experiments showing that the compound could inhibit the photolabelling of P-gp by [3H]azidopine, a known P-gp substrate. nih.gov This direct action on the efflux pump effectively blocks its ability to expel cytotoxic drugs from the cancer cell, thereby restoring drug sensitivity. nih.govnactem.ac.uknih.gov

Reversal of Multidrug Resistance (MDR) Phenotypes

Anti-Infective Applications and Mechanisms

Beyond its anticancer properties, this compound has been identified as a promising agent for anti-infective applications, particularly in combating fungal infections.

This compound exhibits selective and specific inhibitory activity against the mycelial form of various Candida species, which is the invasive, pathogenic form of these dimorphic fungi. jmb.or.krresearchgate.net The compound has demonstrated efficacy against clinically relevant species, including Candida albicans, C. krusei, C. tropicalis, and C. lusitaniae. jmb.or.krtargetmol.cnkoreascience.kr Notably, it does not inhibit the yeast form, suggesting a targeted mechanism against fungal morphogenesis. targetmol.cn The minimum inhibitory concentrations (MICs) for this antifungal activity range from 3.1 to 25 μg/ml. researchgate.nettargetmol.cn This selective action against the virulent mycelial form presents a significant therapeutic potential for treating candidiasis. jmb.or.kr

Table 2: Antifungal Activity of this compound Against Mycelial Forms of Candida Species

| Candida Species | Mycelial Form Inhibition | MIC Range (μg/ml) researchgate.nettargetmol.cn |

| C. albicans | Yes | 3.1 - 25 |

| C. krusei | Yes | 3.1 - 25 |

| C. tropicalis | Yes | 3.1 - 25 |

| C. lusitaniae | Yes | 3.1 - 25 |

Antiprotozoal Activities

This compound, an indolocarbazole alkaloid derived from Streptomyces sanyensis, has demonstrated considerable efficacy against a variety of protozoan parasites. nih.govresearchgate.netresearchgate.net Its mechanism of action is largely attributed to the inhibition of protein kinases, which are vital for the growth, proliferation, and survival of these organisms. nih.govresearchgate.netresearchgate.net The investigation into its antiprotozoal properties has opened avenues for new therapeutic strategies against several parasitic infections. mdpi.com

Anti-amoebic Effects (e.g., Naegleria fowleri, Acanthamoeba castellanii)

Research has highlighted the potent activity of this compound against pathogenic free-living amoebae. nih.govnih.govresearchgate.netdntb.gov.ua Notably, it has shown significant effects against Naegleria fowleri, the causative agent of the fatal neurological disease primary amoebic meningoencephalitis (PAM), and Acanthamoeba castellanii, a protozoan responsible for a severe eye infection known as Acanthamoeba keratitis. nih.govcdc.govresearchgate.netmdpi.comd-nb.infocanada.ca In comparative studies, this compound was found to be one of the most active indolocarbazole compounds against two strains of N. fowleri. nih.gov

Interactive Table 1: In Vitro Anti-amoebic Activity of this compound

| Parasite | Strain(s) | IC₅₀ (µM) |

| Naegleria fowleri | ATCC 30894 & 30215 | 0.15 ± 0.01 & 0.19 ± 0.03 |

Source: nih.gov

Antikinetoplastid Activities (e.g., Trypanosoma cruzi, Leishmania amazonensis, Leishmania donovani)

This compound has demonstrated significant antikinetoplastid activity, targeting parasites responsible for major neglected tropical diseases. nih.govnih.govresearchgate.net This includes Trypanosoma cruzi, the agent of Chagas disease, and various Leishmania species that cause leishmaniasis. nih.govwikipedia.orgwho.intcanada.cadermnetnz.orgclevelandclinic.org The compound has been identified as a particularly potent agent against Leishmania amazonensis, Leishmania donovani, and Trypanosoma cruzi. nih.govnih.govdoaj.org Its efficacy against the intracellular amastigote stage of L. amazonensis is especially promising, with a high selectivity index observed in comparison to murine macrophages. nih.govnih.govresearchgate.net

Interactive Table 2: Antikinetoplastid Activity of this compound

| Parasite | Stage | IC₅₀ (µM) |

| Leishmania amazonensis | Promastigotes | 3.58 ± 1.10 |

| Leishmania amazonensis | Intracellular amastigotes | 0.1 |

| Leishmania donovani | Promastigotes | 0.56 ± 0.06 |

| Trypanosoma cruzi | Epimastigotes | 1.58 ± 0.52 |

Source: nih.govnih.govscispace.com

Mechanisms of Parasite Cell Death (e.g., mitochondrial damage, membrane disruption)

The cytotoxic effects of this compound on protozoan parasites are mediated through the induction of programmed cell death, involving key cellular structures. nih.govresearchgate.net A primary mechanism is the induction of mitochondrial damage. nih.govresearchgate.net Studies have shown that treatment with this compound leads to a significant decrease in the mitochondrial membrane potential in Leishmania amazonensis promastigotes. nih.gov Similar mitochondrial damage has been observed in the trophozoites of Acanthamoeba castellanii. researchgate.netresearchgate.netresearchgate.net

In addition to its effects on mitochondria, this compound has been shown to compromise the integrity of the parasite's cytoplasmic membrane. nih.govmdpi.com Treatment with the compound resulted in notable membrane permeability alterations in Leishmania donovani and Trypanosoma cruzi. nih.govmdpi.com Interestingly, under the same conditions, the cytoplasmic membrane of L. amazonensis did not exhibit increased permeability, suggesting that the mechanisms of cell death may differ between parasite species. nih.govmdpi.com These findings indicate that this compound can induce parasite death through multiple pathways, including mitochondrial dysfunction and membrane disruption. nih.gov

Synthetic Chemistry and Biosynthetic Investigations of 7 Oxostaurosporine

Total Synthesis Approaches for 7-Oxostaurosporine and its Analogs

A notable strategy for the formal synthesis of this compound involves a sequence of metal-catalyzed reactions to construct the core glycoside structure. nih.govresearchgate.net This approach highlights the efficiency and selectivity that can be achieved using modern organometallic chemistry. nih.gov The key events in this sequence are:

Pd(0)-Catalyzed Addition and Ring-Closing Metathesis : The synthesis begins with a Palladium(0)-catalyzed addition of an indolocarbazole aglycone (arcyriaflavin A) to an alkoxyallene. nih.govresearchgate.net This reaction is followed by a ring-closing metathesis step to form a cyclic allylic acetal (B89532). researchgate.net

Ru-Catalyzed Chemoselective Olefin Migration : A Ruthenium catalyst is then employed to induce a chemoselective migration of the double bond within the cyclic acetal. researchgate.netresearchgate.net This key transformation converts the dihydropyran allylic acetal into a homoallylic acetal, setting the stage for the final cyclization. researchgate.net

Pd(II)-Catalyzed Oxidative Cyclization : The final step in constructing the bicyclic core of the sugar moiety is a Palladium(II)-catalyzed oxidative cyclization. nih.govresearchgate.net This reaction forms the characteristic fused ring system of the pyranose sugar attached to the indolocarbazole core. researchgate.net

This powerful sequence enabled a short formal synthesis of this compound, demonstrating a convergent and efficient route to this class of molecules. nih.govresearchgate.net

| Catalyst System | Reaction Type | Purpose in Synthesis |

| Pd(0) | Addition / Ring-Closing Metathesis | Couples the indolocarbazole aglycone with a sugar precursor and forms the initial ring. nih.govresearchgate.net |

| Ru catalyst | Chemoselective Olefin Migration | Isomerizes the double bond to the correct position for the subsequent cyclization. researchgate.netresearchgate.net |

| Pd(II) | Oxidative Cyclization | Forms the final bicyclic core structure of the attached sugar moiety. nih.govresearchgate.net |

The sequential metal catalysis approach is a prime example of a de novo synthesis strategy. nih.gov In the context of this compound, this means the sugar moiety is constructed from simple, acyclic precursors rather than being derived from a pre-existing carbohydrate template. researchgate.netacs.org The ruthenium-catalyzed regioselective olefin migration of dihydropyran acetals is a cornerstone of this de novo approach to β-2,6-dideoxypyranoglycosides, the class of sugars found in this compound. acs.org This method avoids the often challenging and multi-step preparation of activated glycosyl donors typically required in conventional glycosylation reactions. acs.org By building the sugar piece by piece, this methodology offers significant flexibility and efficiency. nih.govacs.org

Biosynthetic Pathways of Indolocarbazoles in Producing Microorganisms (e.g., Streptomyces platensis)

This compound is a natural product isolated from microorganisms, most notably Streptomyces platensis. jst.go.jppsu.edu It belongs to the indolocarbazole alkaloid family, which shares a common biosynthetic origin. nih.gov The biosynthesis of the characteristic indolo[2,3-a]pyrrolo[3,4-c]carbazole core begins with the amino acid L-tryptophan. nih.gov

The pathway involves a series of enzymatic transformations:

Formation of Chromopyrrolic Acid : Tryptophan is converted into chromopyrrolic acid.

Oxidative Dimerization : Two molecules of this intermediate are dimerized and cyclized to form an unstable indolo[2,3-a]carbazole (B1661996) intermediate.

Aglycone Formation : This intermediate is then converted to the staurosporine (B1682477) aglycone (K252c) or, in the case of this compound, the arcyriaflavin A aglycone. researchgate.net

Glycosylation : A sugar moiety, derived from glucose, is attached to the aglycone. This involves a dedicated N-glycosyltransferase enzyme. researchgate.net

Final Oxidations : For this compound, a final oxidation at the C-7 position of the aglycone is required to yield the final product.

The genes responsible for staurosporine biosynthesis have been identified in various Streptomyces species, providing a blueprint for the pathway. nih.gov By combining genes from different indolocarbazole pathways, a process known as combinatorial biosynthesis, researchers have been able to produce novel derivatives that are not found in nature. nih.gov

| Key Step | Precursor(s) | Enzymatic Function |

| Core Formation | L-tryptophan | Conversion to chromopyrrolic acid, followed by oxidative cyclization. nih.gov |

| Glycosylation | Indolocarbazole Aglycone, TDP-glucose | N-glycosyltransferase attaches the sugar moiety. researchgate.net |

| Final Modification | Staurosporine-type intermediate | Oxidation at C-7 to yield the 7-oxo functionality. |

Chemical Modifications for Analog Generation and Diversification

The generation of analogs through chemical modification is a key strategy for exploring the biological activity of natural products. In the case of this compound, new derivatives have been identified that showcase natural diversification. From the tunicate Eudistoma vannamei, two new derivatives, 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, were isolated. nih.gov These compounds represent naturally occurring analogs where a hydroxyl group has been added to the indole (B1671886) rings of the aglycone. The identification of these hydroxylated derivatives demonstrates that the core structure of this compound can be further functionalized to generate a wider family of related compounds. nih.gov

Synthesis of Non-Natural Septanose Analogs of this compound

A significant achievement in the synthetic chemistry of this compound is the creation of non-natural analogs containing a seven-membered sugar ring, known as a septanose. rsc.org The sequential metal-catalyzed strategy was adapted to achieve this goal. researchgate.netresearchgate.net By modifying the starting alkoxyallene precursor, the synthetic pathway could be directed to form a seven-membered oxepane (B1206615) ring instead of the natural six-membered pyranose ring. rsc.org

The synthesis of the unnatural septanoside analog of this compound was accomplished through a palladium-catalyzed coupling of the indolocarbazole aglycone with a specifically designed alkoxyallene, leading to an acyclic allylic acetal. rsc.org Subsequent cyclization reactions successfully formed the desired septanose ring system attached to the aglycone. rsc.org This work demonstrates the power and flexibility of the metal-catalyzed approach to not only access the natural product but also to generate structurally unique analogs with altered ring sizes, which is of great interest from a medicinal chemistry perspective. researchgate.netrsc.org

Advanced Research Methodologies and Future Research Trajectories

High-Throughput Screening (HTS) and Chemical Genomics for Target Identification

High-throughput screening (HTS) serves as a cornerstone in the initial stages of drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.govtoku-e.com For a compound like 7-Oxostaurosporine, which is known as a potent inhibitor of protein kinase C (PKC), HTS methodologies were likely instrumental in its initial identification and characterization as a kinase inhibitor. medchemexpress.comcaymanchem.com These screening campaigns typically measure the function of a specific target, such as a protein kinase, and identify "hits" from compound libraries that modulate this activity. nih.gov

The process of HTS can be broken down into several key phases, starting with assay preparation, followed by a pilot screen to validate the methodology, a primary screen of the entire compound library, and subsequent secondary screens to confirm and refine the initial hits. allucent.com In the context of this compound and its derivatives, HTS assays would be crucial for determining their inhibitory activity and selectivity against a panel of kinases. For example, in vitro kinase assays have shown that this compound inhibits PKC, PKA, phosphorylase kinase, EGFR, and c-Src with varying potencies. caymanchem.com

Beyond traditional HTS, chemical genomics offers a powerful approach for unbiased target identification. unimib.itresearchgate.net This strategy utilizes small molecules to perturb biological pathways and identify the protein targets responsible for the observed phenotypic changes. researchgate.net For instance, a chemical genomics-based platform using a fitness test in Candida albicans has been employed to identify inhibitors of specific targets. nih.gov A similar approach could be invaluable for uncovering novel targets of this compound or identifying mechanisms of resistance. By screening a library of mutants in the presence of the compound, researchers can pinpoint genes whose inactivation confers hypersensitivity or resistance, thereby revealing the compound's molecular targets and mechanism of action. nih.gov

Biophysical Techniques for Ligand-Protein Interaction Characterization

A thorough understanding of the interaction between a ligand and its protein target is fundamental for drug development. Biophysical techniques provide quantitative insights into binding affinity, kinetics, and thermodynamics. nih.gov While specific biophysical studies on this compound are not extensively detailed in the provided results, the application of these standard techniques is crucial for its development.

Surface Plasmon Resonance (SPR) is a label-free optical method for real-time monitoring of biomolecular interactions. jacksonimmuno.comrapidnovor.com In a typical SPR experiment, a target protein (the ligand) is immobilized on a sensor chip. An analyte, such as this compound, is then flowed over the surface, and the change in the refractive index upon binding is measured. nih.gov This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, providing a measure of binding affinity. rapidnovor.com This technique would be invaluable for characterizing the binding of this compound to its various kinase targets.

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein, and the heat released or absorbed is measured.

X-ray Crystallography is a powerful technique for determining the three-dimensional atomic structure of a protein-ligand complex. creative-biostructure.comwikipedia.org Obtaining a high-resolution crystal structure of this compound bound to one of its target kinases, such as PKC, would provide a detailed map of the binding site interactions. exaly.comjst.go.jpbarc.gov.in This structural information is invaluable for understanding the basis of its inhibitory activity and for guiding the rational design of more potent and selective analogs. creative-biostructure.com

Computational Chemistry and Molecular Modeling for Rational Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a cost-effective and rapid means to design and evaluate new therapeutic agents. barc.gov.inpcbiochemres.com These approaches are highly relevant to the further development of this compound.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nrfhh.com For this compound, docking studies could be performed to simulate its interaction with the active sites of various protein kinases. scispace.com By analyzing the predicted binding poses and interactions, researchers can gain insights into the structural basis of its activity and selectivity. This information can then be used to prioritize analogs for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of this compound analogs and their corresponding inhibitory potencies, a QSAR model could be developed. This model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent inhibitors.

Rational Drug Design integrates structural information from techniques like X-ray crystallography and molecular modeling to guide the design of new drug candidates. researchgate.net Armed with the knowledge of how this compound binds to its targets, medicinal chemists can rationally modify its structure to enhance desired properties, such as improved potency, greater selectivity, or better pharmacokinetic profiles. This approach moves beyond trial-and-error and allows for a more targeted and efficient drug discovery process.

Omics Approaches (e.g., Proteomics, Metabolomics) to Elucidate Cellular Responses

Omics technologies provide a global view of the molecular changes within a cell or organism in response to a stimulus, such as treatment with a drug. These approaches are critical for elucidating the complex cellular responses to this compound.

Proteomics , the large-scale study of proteins, can be used to identify changes in protein expression and post-translational modifications following treatment with this compound. mdpi.com For example, a quantitative proteomics workflow could compare the proteomes of cancer cells before and after exposure to the compound. frontiersin.orggithub.io This could reveal the upregulation or downregulation of specific proteins and pathways, providing a deeper understanding of its mechanism of action beyond direct kinase inhibition. nih.govjhmi.edu Studies have already indicated that this compound induces apoptosis and inhibits the NF-κB pathway, and proteomics could identify the key protein players in these processes. medchemexpress.com

Metabolomics , the comprehensive analysis of small molecule metabolites, can shed light on the metabolic reprogramming induced by this compound. By comparing the metabolite profiles of treated and untreated cells, researchers can identify alterations in metabolic pathways. For example, it is known that this compound can increase plasma membrane sphingomyelin (B164518) in CHO cells. medchemexpress.comcaymanchem.com A metabolomics study could provide a more comprehensive picture of the lipid metabolism changes and other metabolic pathways affected by the compound.

The integration of proteomics and metabolomics data can provide a systems-level understanding of the cellular response to this compound, potentially uncovering novel mechanisms of action and identifying biomarkers of drug response.

Development of Novel in vitro and in vivo Models for Efficacy and Mechanism Studies

The evaluation of a drug candidate's efficacy and mechanism of action relies on robust preclinical models. For this compound, a combination of in vitro and in vivo models is essential for its continued development.

In Vitro Models: Cell-based assays are fundamental for the initial characterization of a compound's activity. This compound has demonstrated cytotoxicity against a range of human tumor cell lines, including leukemia, colon, and breast cancer cell lines. researchgate.netthieme-connect.com Further in vitro studies could involve the development of drug-resistant cell lines. By generating cell lines that are resistant to this compound and analyzing the genetic or proteomic differences compared to the sensitive parental lines, researchers can identify potential mechanisms of resistance that may arise in a clinical setting.

| Cell Line | IC50 (nM) | Cancer Type |

| HL-60 | 10.33 | Leukemia |

| Jurkat | 10.33 | Leukemia |

| Molt-4 | 14.33 | Leukemia |

| K562 | 21.05 | Leukemia |

| HCT-8 | 58.24 | Colon Cancer |

| SF-295 | 57.90 | Glioblastoma |

| MDA-MB-435 | 40.57 | Melanoma |

| Data sourced from Jimenez et al., 2012. researchgate.net |

In Vivo Models: Animal models are critical for evaluating the in vivo efficacy and pharmacokinetics of a drug candidate. longdom.org A study has shown that intravenous administration of this compound at 6 mg/kg daily significantly reduced tumor growth in a mouse model, with a tumor growth inhibition (TGI) of 56.1%. medchemexpress.com Future in vivo studies could utilize patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse. These models are considered more clinically relevant and can help predict patient response. Additionally, genetically engineered mouse models (GEMMs) that spontaneously develop tumors with specific genetic alterations could be used to assess the efficacy of this compound in a more physiologically relevant context.

Strategic Directions for Clinical Translation and Drug Development Considerations

The translation of a promising preclinical compound like this compound into a clinical candidate is a complex, multi-faceted process that requires careful strategic planning. itmedicalteam.pl

Investigational New Drug (IND)-Enabling Studies: Before a drug can be tested in humans, a comprehensive package of preclinical data must be submitted to regulatory agencies like the FDA in an IND application. allucent.comfda.gov These IND-enabling studies are designed to demonstrate that the drug is reasonably safe for initial human trials and include:

Pharmacology: Studies to confirm the drug's mechanism of action and efficacy in relevant models. wuxiapptec.comcriver.com

Pharmacokinetics and Drug Metabolism (DMPK): Characterization of the absorption, distribution, metabolism, and excretion (ADME) of the drug. wuxiapptec.com

Toxicology: A battery of studies in at least two animal species (one rodent, one non-rodent) to identify potential toxicities and establish a safe starting dose for clinical trials. wuxiapptec.comamericanpharmaceuticalreview.com These studies are conducted under Good Laboratory Practice (GLP) guidelines. nih.gov

Challenges and Considerations: The development of any new drug is fraught with challenges, including the high failure rate of compounds in clinical trials. itmedicalteam.pl For this compound, key considerations for clinical translation will include:

Selectivity: As a staurosporine (B1682477) analog, off-target effects are a potential concern. Further optimization to improve its selectivity for specific kinase targets may be necessary.

Formulation: The poor water solubility of this compound presents a formulation challenge that will need to be addressed to ensure adequate bioavailability for clinical use. toku-e.com

Patient Selection: Identifying the patient populations most likely to benefit from treatment with this compound will be crucial. This may involve the development of predictive biomarkers based on the genetic or proteomic profile of tumors.

The path to clinical translation for this compound will require a strategic and well-executed preclinical development plan, with a strong focus on demonstrating a favorable risk-benefit profile to support its advancement into human trials. longdom.orgwuxiapptec.com

Q & A

Q. How can researchers ensure reproducibility in this compound bioactivity studies?

- Methodological Answer :

- Guideline 1 : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay protocols in public repositories.

- Guideline 2 : Report synthetic yields, purity (e.g., HPLC traces), and storage conditions (-80°C under argon) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。